molecular formula C7H3ClN2O2 B1447427 2-chloro-5-cyanopyridine-4-carboxylic acid CAS No. 1638361-41-7

2-chloro-5-cyanopyridine-4-carboxylic acid

Cat. No.: B1447427
CAS No.: 1638361-41-7
M. Wt: 182.56 g/mol
InChI Key: ALFPZPBZMPOWIA-UHFFFAOYSA-N
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Description

2-chloro-5-cyanopyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the chlorination of 3-cyanopyridine N-oxide using phenyl dichlorophosphate as the chlorinating agent under anhydrous conditions . The reaction is carried out under nitrogen protection at low temperatures, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of efficient oxidation catalysts such as acetylacetone molybdenum. This catalyst facilitates the oxidation of 3-cyanopyridine to its N-oxide, which is then chlorinated and hydrolyzed to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-5-cyanopyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-chloro-5-cyanopyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-cyanopyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and chlorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2-chloro-5-cyanopyridine-4-carboxylic acid is unique due to the combined presence of both chlorine and cyano groups on the pyridine ring. This combination imparts distinct chemical reactivity and binding properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-5-cyanopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-5(7(11)12)4(2-9)3-10-6/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFPZPBZMPOWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638361-41-7
Record name 2-chloro-5-cyanopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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